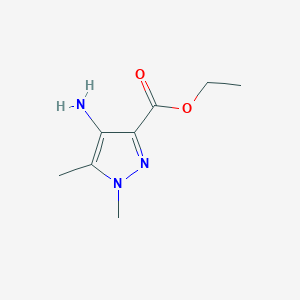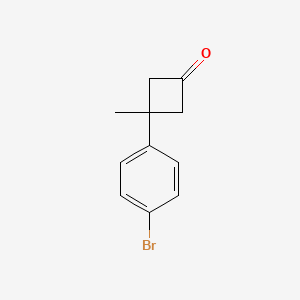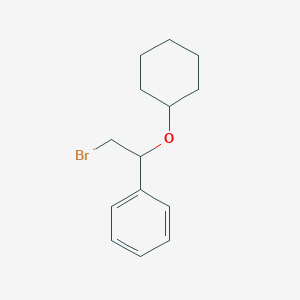
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and solvents to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using oxidizing agents like hydrogen peroxide and zirconium tetrachloride.
Substitution: Reaction with nucleophiles to form sulfonamides and sulfonyl azides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, N-chlorosuccinimide.
Nucleophiles: Amines, sodium azide.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonyl Azides: Formed by reaction with sodium azide.
Applications De Recherche Scientifique
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexanesulfonyl chloride: Similar structure but lacks the trifluoroethoxy group.
2-[2-(2,2,2-Trifluoroethoxy)ethoxy]ethane-1-sulfonyl chloride: Contains additional ethoxy groups.
Uniqueness
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased reactivity and stability .
Propriétés
Formule moléculaire |
C8H14ClF3O3S |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c9-16(13,14)6-4-2-1-3-5-15-7-8(10,11)12/h1-7H2 |
Clé InChI |
DIVYFMFCXCFKGY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCS(=O)(=O)Cl)CCOCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)

![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)


![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
